3-amino-N-(naphthalen-2-yl)propanamide hydrochloride
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Overview
Description
3-amino-N-(naphthalen-2-yl)propanamide hydrochloride is a chemical compound that belongs to the class of organic compounds known as aromatic amides. This compound features a naphthalene ring, which is a fused pair of benzene rings, attached to a propanamide group with an amino substituent. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(naphthalen-2-yl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-carboxylic acid and 3-aminopropanoic acid.
Amidation Reaction: The carboxylic acid group of naphthalene-2-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 3-aminopropanoic acid to form the amide bond.
Hydrochloride Formation: The resulting 3-amino-N-(naphthalen-2-yl)propanamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(naphthalen-2-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3-amino-N-(naphthalen-2-yl)propanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(naphthalen-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(propan-2-yl)propanamide hydrochloride
- 2-amino-N-(naphthalen-2-yl)propanamide hydrochloride
- 6-methoxy-2-naphthylpropanamide derivatives
Uniqueness
3-amino-N-(naphthalen-2-yl)propanamide hydrochloride is unique due to its specific structural features, such as the naphthalene ring and the amino-propanamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-N-naphthalen-2-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,14H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQJWXOGEUFDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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